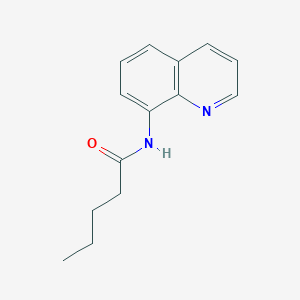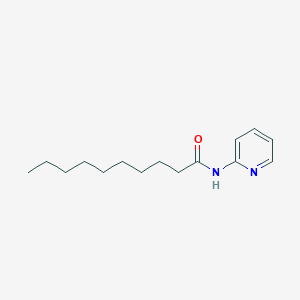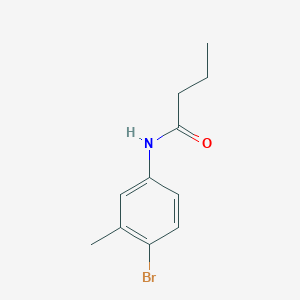
N-(2-ethylhexyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-3-methylbenzamide, also known as Octinoxate, is a common ingredient found in many sunscreens and cosmetic products. It is a chemical compound that is used to absorb UVB radiation from the sun, which helps to prevent sunburn and skin damage. In
Mecanismo De Acción
N-(2-ethylhexyl)-3-methylbenzamide works by absorbing UVB radiation from the sun, which prevents it from penetrating the skin and causing damage. It does not absorb UVA radiation, which is responsible for skin aging and can also contribute to skin cancer.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-3-methylbenzamide has been shown to have minimal absorption into the skin and is considered safe for use in sunscreens and cosmetic products. It has been shown to have no significant effects on hormone levels or reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylhexyl)-3-methylbenzamide in lab experiments is its stability and ease of use. It is also readily available and relatively inexpensive. However, one limitation is that it can only be used in experiments related to UVB radiation and does not have any effect on UVA radiation.
Direcciones Futuras
The future directions for N-(2-ethylhexyl)-3-methylbenzamide include further research into its potential use in the treatment of skin cancer. It may also be studied for its potential use in other applications, such as in the treatment of other types of cancer or as an anti-inflammatory agent. Additionally, research may focus on developing new formulations of N-(2-ethylhexyl)-3-methylbenzamide that are more effective at preventing skin damage and have fewer side effects.
Métodos De Síntesis
The synthesis method of N-(2-ethylhexyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 2-ethylhexanol in the presence of a catalyst. The resulting compound is then purified and used in the formulation of sunscreens and cosmetic products.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)-3-methylbenzamide has been extensively studied for its use in sunscreens and cosmetic products. Scientific research has shown that it is an effective UVB absorber and can help to prevent sunburn and skin damage. It has also been studied for its potential use in other applications, such as in the treatment of skin cancer.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-9-14(5-2)12-17-16(18)15-10-7-8-13(3)11-15/h7-8,10-11,14H,4-6,9,12H2,1-3H3,(H,17,18) |
Clave InChI |
PVGAZWSAFDFZLF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)C |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)






